(5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine
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Overview
Description
(5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloro group at the 5-position, a trifluoromethyl group at the 2-position, and a methanamine group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with methanamine. The reaction is carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound .
Scientific Research Applications
(5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of various industrial products and processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methanamine group.
3-Chloro-5-(trifluoromethyl)pyridine: Similar but with the chloro group at a different position.
4-Chloro-3-(trifluoromethyl)pyridine: Another structural isomer with different positioning of the chloro and trifluoromethyl groups.
Uniqueness
(5-Chloro-2-(trifluoromethyl)pyridin-4-YL)methanamine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H6ClF3N2 |
---|---|
Molecular Weight |
210.58 g/mol |
IUPAC Name |
[5-chloro-2-(trifluoromethyl)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H,2,12H2 |
InChI Key |
ITVHGFZXDGTVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Cl)CN |
Origin of Product |
United States |
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